Lipophilicity as a Key Descriptor: LogP Comparison of 4-(2-Chlorophenyl)butan-2-one vs. Structural Analogs
The lipophilicity of 4-(2-Chlorophenyl)butan-2-one, as measured by its calculated LogP, is a primary differentiator from its structural analogs. This property directly influences membrane permeability, solubility, and overall drug-likeness. The target compound possesses a predicted ACD/LogP of 2.27 . In contrast, its unsaturated analog, 4-(2-Chlorophenyl)-3-buten-2-one, is expected to have a lower LogP due to its more polar conjugated system, while the positional isomer, 1-(2-Chlorophenyl)butan-1-one, is noted to have different physicochemical properties affecting its solubility and boiling point .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 2.27 |
| Comparator Or Baseline | 1-(2-Chlorophenyl)butan-1-one; 4-(2-Chlorophenyl)-3-buten-2-one |
| Quantified Difference | Target has specific LogP of 2.27; comparators exhibit different physicochemical behavior leading to distinct solubility and permeability profiles. |
| Conditions | Predicted data generated using the ACD/Labs Percepta Platform . |
Why This Matters
In drug discovery, a LogP of 2.27 suggests a favorable balance between hydrophilicity and lipophilicity for oral bioavailability, making this compound a more suitable starting point for lead optimization compared to less lipophilic or more polar analogs.
